molecular formula C₇H₁₄O₇ B1146329 D-Mannoheptose CAS No. 7634-39-1

D-Mannoheptose

Cat. No.: B1146329
CAS No.: 7634-39-1
M. Wt: 210.18
InChI Key:
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Description

D-Mannoheptose is a seven-carbon sugar, also known as a heptose, which is produced solely by bacteria. It is an aldoheptose, meaning it contains an aldehyde group. This compound is a key intermediate in the biosynthesis of lipopolysaccharides, which are essential components of the outer membrane of Gram-negative bacteria .

Mechanism of Action

Target of Action

D-Mannoheptose primarily targets hexokinase and the related liver isozyme glucokinase . These enzymes play a crucial role in the first step of the glycolysis pathway, which is the metabolic pathway that converts glucose into pyruvate .

Mode of Action

This compound acts as a competitive and non-competitive inhibitor of both hexokinase and glucokinase . By blocking these enzymes, it prevents glucose phosphorylation, which is the first step in the fundamental biochemical pathway of glycolysis . As a result, the breakdown of glucose is inhibited .

Biochemical Pathways

This compound affects the glycolysis pathway by inhibiting the first step of this process . It also plays a role in the biosynthesis of the inner core of lipopolysaccharide in Gram-negative bacteria . The biosynthetic enzymes of ADP-d,d-manno-heptose and the epimerase that converts it to ADP-l,d-manno-heptose have been characterized in various bacterial strains .

Pharmacokinetics

It’s known that this compound is a non-structural carbohydrate found in avocados , suggesting it can be absorbed through dietary intake.

Result of Action

The inhibition of glucose breakdown by this compound can lead to altered energy balance in organisms . In addition, D-Mannoheptulose, a sugar alcohol form of this compound, has been reported to inhibit insulin secretion from the pancreas . This inhibition occurs because when D-Mannoheptulose is present, glycolysis is inhibited, leading to a decrease in ATP concentration, which is required to close the KATP channel in the beta cells of the pancreas, causing a reduction of calcium entry and insulin secretion .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of microbes can modulate the host response and the action of this compound . Furthermore, endocrine-disrupting chemicals (EDCs) in the environment may have a sex-differential influence on the outcome of immune responses, potentially affecting the action of this compound .

Biochemical Analysis

Biochemical Properties

D-Mannoheptose interacts with various enzymes and proteins in biochemical reactions. It is involved in the lipopolysaccharide biosynthesis of Shigella sonnei . The compound is also known to inhibit glycolysis, a critical metabolic pathway, by acting as a specific hexokinase inhibitor .

Cellular Effects

The effects of this compound on cells are primarily observed in its role in bacterial cell wall synthesis. In the context of Shigella sonnei, this compound is incorporated into its cell wall lipopolysaccharide . Furthermore, this compound has been shown to enhance the anti-tumor effect of the Newcastle disease virus in breast cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various interactions. For instance, it is involved in the inhibition of hexokinase, an enzyme crucial for the first step of glycolysis . In the context of lipopolysaccharide biosynthesis, this compound is converted to ADP-D-Mannoheptose by the action of biosynthetic enzymes .

Temporal Effects in Laboratory Settings

Its role in inhibiting glycolysis and enhancing anti-tumor effects suggests potential changes in cellular function over time .

Metabolic Pathways

This compound is involved in the ADP-L-glycero-beta-D-manno-heptose biosynthesis pathway, a precursor for the inner core of lipopolysaccharide in Gram-negative bacteria . This pathway involves several enzymes, including those that convert this compound to ADP-D-Mannoheptose .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily associated with its role in bacterial lipopolysaccharide biosynthesis. The compound is transported to the site of lipopolysaccharide synthesis where it is incorporated into the bacterial cell wall .

Subcellular Localization

The subcellular localization of this compound is likely to be closely tied to its role in lipopolysaccharide biosynthesis. As such, it is expected to be found at the sites of lipopolysaccharide synthesis within the bacterial cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Mannoheptose can be achieved through various methods. One notable synthetic approach involves the elongation of the seventh carbon from D-mannose. This method employs D-mannurono-2,6-lactone, the substrate-controlled establishment of the C-6 configuration, and the nucleophilic introduction of phosphate at the C-1 position through the utilization of 4,6-O-benzylidene-α-triflate .

Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation processes. Specific bacterial strains are cultured under controlled conditions to produce this compound as a metabolic byproduct. The compound is then extracted and purified for further use .

Chemical Reactions Analysis

Types of Reactions: D-Mannoheptose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or nitric acid to form corresponding heptonic acids.

    Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst to produce heptitols.

Major Products:

Scientific Research Applications

D-Mannoheptose has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific role in bacterial metabolism and its potential as an immune modulator. Unlike other heptoses, it is recognized as a microbial-associated molecular pattern, making it a valuable compound for studying host-pathogen interactions and developing novel immunotherapeutics .

Properties

IUPAC Name

(3S,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3?,4-,5-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZMPEPLWKRVLD-VHQZISHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@@H](C(C=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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